3-(Chloromethyl)-3-cyclobutyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-3-cyclobutyloxolane is an organic compound characterized by a cyclobutyl ring fused to an oxolane ring with a chloromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-cyclobutyloxolane typically involves the reaction of cyclobutanone with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of an intermediate chloromethyl ketone, which then undergoes cyclization to form the desired oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-cyclobutyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclobutylmethanol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of cyclobutylmethanol.
Scientific Research Applications
3-(Chloromethyl)-3-cyclobutyloxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-cyclobutyloxolane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-3-cyclopentyloxolane
- 3-(Chloromethyl)-3-cyclohexyloxolane
- 3-(Chloromethyl)-3-cyclopropylmethyloxolane
Uniqueness
3-(Chloromethyl)-3-cyclobutyloxolane is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs.
Properties
Molecular Formula |
C9H15ClO |
---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
3-(chloromethyl)-3-cyclobutyloxolane |
InChI |
InChI=1S/C9H15ClO/c10-6-9(4-5-11-7-9)8-2-1-3-8/h8H,1-7H2 |
InChI Key |
CXJDMNDUCYTDOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCOC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.